
1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone is a synthetic molecule that appears to be designed for potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of reductive amination methods, as seen in the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives . This method typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield piperazine derivatives. Although the exact synthesis of the compound is not detailed, similar strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of the compound includes a piperazine ring, which is a common feature in pharmaceuticals due to its ability to interact with biological targets. The presence of a 1,3,4-oxadiazol ring suggests the possibility of the compound having electron-withdrawing properties, which could influence its reactivity and binding affinity to biological molecules.
Chemical Reactions Analysis
The electrochemical synthesis of arylthiobenzazoles provides a glimpse into the type of chemical reactions that related compounds can undergo . The electrochemical oxidation in the presence of nucleophiles can lead to Michael addition reactions, which could be relevant for the functionalization of the compound . The presence of a chlorophenyl group could also allow for further substitution reactions, potentially increasing the compound's chemical diversity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, the structural elements present in the compound suggest it would have certain characteristics. The methoxyphenyl group could confer increased lipophilicity, potentially affecting the compound's solubility and membrane permeability. The oxadiazole ring could contribute to the compound's stability and electronic properties, which are important factors in drug design.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research on derivatives related to the core structure of this compound demonstrates significant antimicrobial properties. For instance, studies on 1,2,4-triazole derivatives, which share a structural resemblance, have revealed good to moderate activities against various microorganisms. These compounds, through their interaction with microbial cells, offer a foundation for developing new antimicrobial agents (Bektaş et al., 2007; Gan et al., 2010).
Antitumor Activities
The compound's framework has been explored for antitumor potential, with several studies indicating promising effects against cancer cells. Derivatives bearing the piperazine amide moiety have shown significant anticancer activities, particularly against breast cancer cells. This suggests the compound's structure could be optimized for targeted cancer therapies (Yurttaş et al., 2014; Hakobyan et al., 2020).
Antioxidant Activity
Piperazine derivatives, closely related to the compound , have been evaluated for their antioxidant properties. These studies reveal that such compounds can scavenge free radicals, indicating their potential in combating oxidative stress-related diseases (Mallesha et al., 2014).
Molecular Interaction Studies
Insights into the molecular interactions of similar compounds have been gained through crystal structure and computational studies. These investigations provide valuable information on the binding mechanisms and potential therapeutic targets, laying the groundwork for the development of more effective drugs (Wang et al., 2006; Amani & Nematollahi, 2012).
Synthesis and Structural Analysis
The synthesis routes and structural analyses of compounds with a similar structural framework have been extensively studied. These research efforts not only shed light on the chemical properties of such compounds but also facilitate the development of novel synthetic methodologies, potentially leading to the discovery of new therapeutic agents (Sanjeevarayappa et al., 2015).
Eigenschaften
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-28-16-8-6-15(7-9-16)21-24-23-19(29-21)14-20(27)26-12-10-25(11-13-26)18-5-3-2-4-17(18)22/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRBWUJWJQZWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


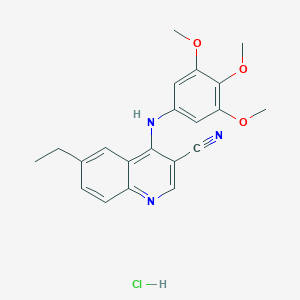
![(E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2548253.png)
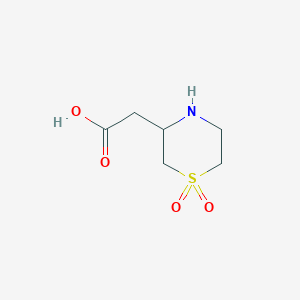


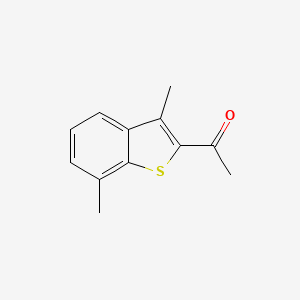
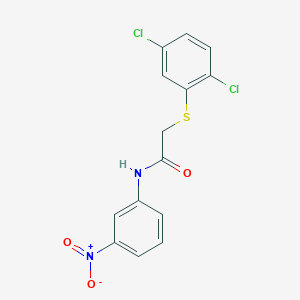
![N-mesityl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

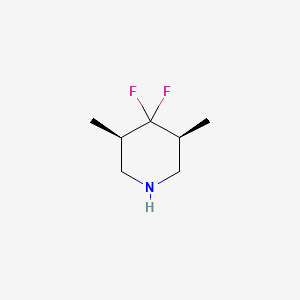

![4-[(Z)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2548269.png)
![1-[4-(4-Acetylphenyl)piperazin-1-yl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propan-1-one](/img/structure/B2548270.png)